5-Bromo-2-(pyrrolidin-3-yl)pyrimidine is a complex organic compound classified as a heterocyclic compound, specifically a pyrimidine derivative. This compound features a pyrimidine ring with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position, making it structurally significant in various chemical and biological contexts. Heterocyclic compounds like this are widely studied due to their diverse applications in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic properties. Its synthesis and characterization are of interest in both academic and industrial laboratories, particularly in the fields of organic synthesis and drug development .
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine falls under the category of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms within the ring structure. This classification highlights its relevance in medicinal chemistry, where pyrimidine derivatives are known for their biological activity, including antiviral and anticancer properties .
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine typically involves several steps:
The synthetic routes may vary based on desired yields and purity levels, with reaction conditions optimized for each step to minimize by-products and maximize efficiency. Advanced techniques such as chromatography may be employed to purify intermediates and final products.
The molecular structure of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine consists of:
This unique arrangement contributes to its chemical reactivity and biological activity.
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine can participate in various chemical reactions:
The specific conditions for each reaction type depend on factors such as temperature, solvent choice, and catalyst presence, which are crucial for achieving desired outcomes in synthetic chemistry.
The mechanism of action for 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine primarily revolves around its role as a potential kinase inhibitor. By binding to the ATP-binding site of kinases, it disrupts crucial signaling pathways involved in cell proliferation and survival. This inhibition can lead to therapeutic effects, particularly in cancer treatment .
Studies have shown that compounds similar to 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine exhibit significant inhibitory activity against various kinases, underscoring its potential application in targeted therapies .
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine is typically encountered as a solid powder at room temperature. Its melting point and solubility characteristics may vary based on purity and crystalline form.
Key chemical properties include:
These properties make it suitable for various applications in synthetic organic chemistry and biological research.
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine has several notable applications:
The strategic incorporation of bromine at the C5 position of pyrimidine scaffolds serves dual purposes in medicinal chemistry: enabling downstream functionalization via cross-coupling reactions and enhancing target binding through halogen bonding interactions. Brominated pyrimidines exhibit distinct electronic profiles compared to chloro or fluoro analogs, with a Hammett constant (σ) of 2.00 for C-Br bonds versus 2.06 for C-Cl, influencing electron distribution across the heterocyclic core . This electronic perturbation modulates binding affinity to biological targets, as demonstrated in α-glucosidase inhibitors where 4-bromophenyl-substituted pyrimidines achieved IC50 values of 12.80 ± 0.10 µM – significantly lower than non-halogenated analogs (IC50 > 100 µM) . The bromine atom's size (van der Waals radius: 1.85 Å) also creates optimal hydrophobic pockets in enzyme binding sites, as observed in kinase inhibitors where C5-bromine improved Mer kinase inhibition by 15-fold compared to hydrogen substituents [9].
Table 1: Bioactivity Comparison of Brominated Pyrimidine Derivatives
Compound Structure | Biological Target | IC50 (µM) | Reference |
---|---|---|---|
4-Bromophenyl-pyrimidine | α-Glucosidase | 12.80 ± 0.10 | |
5-Bromo-2-anilinopyrimidine | Mer Kinase | 0.002 | [9] |
3,4-Dichlorophenyl-pyridine | α-Glucosidase | 1.40 ± 0.01 | |
Non-brominated analog | α-Glucosidase | >100 |
Pyrrolidine nitrogen functionalization dramatically influences physicochemical properties and target engagement. The 3-positional attachment of pyrrolidine to pyrimidine creates a vector for stereoselective modifications, with N-acyl derivatives like 5-bromo-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (C19H16BrN3O2, MW 398.26) exhibiting enhanced π-stacking capabilities versus unsubstituted analogs [4]. Molecular modeling confirms that N-naphthoyl substitution enables additional hydrophobic contacts with protein domains, increasing binding residence time by 40% compared to N-alkyl derivatives [4]. The spatial orientation of the pyrrolidine nitrogen is critical – acylation converts it from hydrogen bond donor to acceptor, altering interaction profiles with aspartate residues in kinase domains (e.g., salt bridge formation with ASP678 in Mer kinase) [9]. Regioselective N-functionalization also modulates logP values:
This lipophilicity increase enhances membrane permeability but requires careful balance to avoid solubility limitations.
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine (C8H10BrN3, MW 228.09) serves as a versatile scaffold for metal-catalyzed cross-couplings, with its bromine enabling:
The synthetic sequence typically initiates with in situ generation of 2-bromomalonaldehyde (from dibromination of malonaldehyde equivalents), followed by cyclocondensation with pyrrolidin-3-yl-amidine derivatives under acid catalysis [2]. Critical intermediates include:
Table 2: Synthetic Intermediates for 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine Derivatives
Intermediate | Role | Reaction Conditions | Yield | |
---|---|---|---|---|
2-Bromomalonaldehyde | Pyrimidine precursor | Acetic acid, 3Å MS, 80-100°C | 60-75% | |
Pyrrolidin-3-yl-amidine | Cyclization partner | Glacial acetic acid, 5-8h | 45-60% | |
5-Bromo-2-(pyrrolidin-3-yl)pyrimidine hydrochloride | Salt formation | HCl in ether | 85-95% | [1] [5] |
Halogen retention during cyclization is crucial – traditional methods suffered from bromine displacement, while modern approaches (CN110642788A) use molecular sieves to control reactivity, achieving 30-45% yield of brominated products [2]. Subsequent N-functionalization employs coupling agents (e.g., HATU, EDCI) for amide bond formation with carboxylic acids like naphthalene-1-carboxylic acid [4].
Traditional synthetic routes to 5-bromo-2-(pyrrolidin-3-yl)pyrimidine derivatives suffered from low regioselectivity and multi-step purifications, with typical yields below 20% [2]. Contemporary methodologies demonstrate significant improvements:
Table 3: Comparative Analysis of Synthetic Methodologies
Method | Key Steps | Yield (%) | PMI* | E-Factor | Scalability | |
---|---|---|---|---|---|---|
Classical Stepwise | Sequential halogenation/amination | 15-22 | 58 | 127 | Limited | |
One-Pot Cyclization (CN110642788A) | 2-Bromomalonaldehyde + amidine cyclization | 30-45 | 32 | 45 | Pilot scale demonstrated | |
Microwave-Assisted | Accelerated cyclocondensation | 50-65 | 28 | 38 | Lab-scale only | [2] [6] |
*PMI: Process Mass Intensity (lower = greener)
The patent-pending one-pot method (CN110642788A) offers clear advantages: molecular sieves (3Å) replace toxic catalysts, acetic acid serves as both solvent and catalyst (enabling recycling), and dichloromethane/NaOH partitioning minimizes aqueous waste [2]. However, microwave-assisted routes – while higher-yielding – face energy efficiency challenges at scale. Solvent selection critically impacts sustainability metrics: replacing dichloromethane with 2-methyl-THF reduces E-factor by 35% while maintaining yield [6] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1